Melting Point Differentiation Between 3-Pyridinyl and 4-Pyridinyl Positional Isomers
The target compound exhibits a measured melting point range of 158–161°C (or 159–161°C per vendor specification), a parameter routinely used in identity confirmation and purity assessment . The pyridin-4-yl positional isomer (CAS 371917-81-6), despite sharing an identical molecular formula (C₁₅H₁₁N₃O, MW 249.27), does not have a reported melting point in standard vendor databases and is characterized primarily by predicted boiling point (452.5±35.0°C) . This absence of melting point data for the 4-pyridinyl isomer reflects its distinct solid-state packing and intermolecular interactions arising from altered nitrogen positioning in the pyridine ring .
| Evidence Dimension | Melting point (identity verification parameter) |
|---|---|
| Target Compound Data | 158–161°C (measured, pale yellow amorphous powder) |
| Comparator Or Baseline | 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 371917-81-6): melting point not reported in vendor specifications |
| Quantified Difference | Target compound has defined melting point (158–161°C); comparator lacks vendor-specified melting point data |
| Conditions | Solid-state characterization; ambient pressure |
Why This Matters
The defined melting point provides a straightforward, non-destructive identity verification parameter for incoming quality control, whereas the 4-pyridinyl isomer lacks this routine QC metric.
